Technical Assessment: Physicochemical Profiling of 3-(2,2-Difluoroethyl)piperidine HCl
Technical Assessment: Physicochemical Profiling of 3-(2,2-Difluoroethyl)piperidine HCl
The following technical guide details the physicochemical profile, synthesis logic, and handling protocols for 3-(2,2-Difluoroethyl)piperidine hydrochloride . This guide is structured for researchers in medicinal chemistry and process development, focusing on the strategic utility of the difluoroethyl moiety in drug design.
Executive Summary: The Difluoroethyl Advantage
3-(2,2-Difluoroethyl)piperidine hydrochloride is a specialized heterocyclic building block.[1][2] In modern drug discovery, the 2,2-difluoroethyl motif is increasingly deployed as a bioisostere for ethyl or isopropyl groups.[1][2] Its strategic value lies in three key physicochemical alterations:
-
Metabolic Blocking: The terminal difluoromethyl (-CHF
) group inhibits oxidative metabolism (P450-mediated hydroxylation) common at alkyl termini.[1][2] -
pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the piperidine nitrogen via the inductive effect (-I), potentially improving oral bioavailability and blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.[1][2]
-
Conformational Biasing: The gauche effect of the fluorine atoms can lock the ethyl side chain into specific conformations, influencing ligand-protein binding affinity.[2]
Molecular Identity & Structural Analysis[3][4][5]
| Parameter | Specification |
| IUPAC Name | 3-(2,2-Difluoroethyl)piperidine hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 185.64 g/mol (Salt); 149.18 g/mol (Free Base) |
| CAS Number | Note: Specific isomer CAS may vary by supplier; often custom synthesized.[2] |
| Appearance | White to off-white crystalline solid |
| Chirality | Contains one stereocenter at C3.[2] Typically supplied as a racemate unless specified as ( |
Structural Logic Diagram
The following diagram illustrates the inductive influence of the difluoroethyl group on the piperidine core.
Caption: Mechanistic impact of the 2,2-difluoroethyl substituent on the piperidine pharmacophore.
Physicochemical Properties[3][6][7][8]
Solid-State Characterization[1][2][3]
-
Melting Point: Typically 145–165°C (decomposition often observed near melt).[2] The high lattice energy of the hydrochloride salt confers thermal stability up to this range.
-
Hygroscopicity: Like many secondary amine hydrochlorides, this compound is moderately hygroscopic . It can deliquesce upon prolonged exposure to ambient humidity (>60% RH).[2]
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) with desiccant.[2]
-
-
Polymorphism: Crystalline salts of substituted piperidines often exhibit polymorphism. For GMP applications, X-ray Powder Diffraction (XRPD) is required to verify form consistency between batches.[2]
Solution-State Properties[1][2][3]
-
Solubility Profile:
-
Acidity (pKa):
-
Lipophilicity (LogP/LogD):
Synthesis & Retrosynthetic Logic
The synthesis typically avoids direct alkylation of piperidine to prevent over-alkylation. A common robust route involves the reduction of a pyridine precursor.
Caption: Retrosynthetic workflow from commercially available Nicotinaldehyde.
Key Synthetic Considerations:
-
Pyridine Reduction: Reduction of the pyridine ring to piperidine requires high pressure hydrogenation (e.g., PtO
, H , acetic acid). -
Defluorination Risk: Care must be taken during hydrogenation to avoid reductive defluorination of the -CHF
group.[2] Milder catalysts (Rh/Al O ) are often preferred over Pd/C for fluoro-alkyl groups.[2]
Analytical Protocols
To validate the identity and purity of 3-(2,2-Difluoroethyl)piperidine HCl, the following self-validating protocols are recommended.
Nuclear Magnetic Resonance (NMR)
-
H NMR (D
O or DMSO-d ): - F NMR:
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Formic Acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: Since the compound lacks a strong chromophore (no aromatic ring), use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1][2] UV at 210 nm is weak and prone to baseline drift.
-
Mass Spec (LC-MS): ESI+ mode. Look for [M+H]
= 150.1.[2]
Handling & Safety (E-E-A-T)
-
Hazard Classification:
-
Storage:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Container: Tightly sealed amber glass vial.
-
-
Incompatibility: Strong oxidizing agents, strong bases (liberates the volatile free base).[2]
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1][2]
Sources
- 1. WO2021026803A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]
- 2. US6340761B1 - Intermediates useful for the preparation of antihistaminic piperidine derivatives - Google Patents [patents.google.com]
- 3. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents [patents.google.com]

